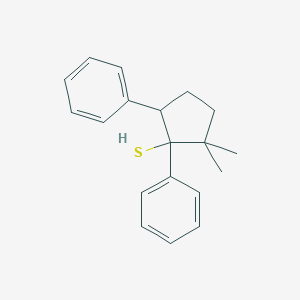![molecular formula C12H5F11O B14640563 [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene CAS No. 55937-49-0](/img/structure/B14640563.png)
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a highly fluorinated hexene chain. This compound is notable for its unique chemical properties, which include high thermal stability, resistance to chemical reactions, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene typically involves the reaction of a fluorinated hexene derivative with phenol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. A common method involves the use of a base, such as potassium carbonate, to deprotonate the phenol, followed by nucleophilic substitution with the fluorinated hexene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization.
Types of Reactions:
Oxidation: The compound is generally resistant to oxidation due to the presence of fluorine atoms, which provide a protective shield around the carbon atoms.
Reduction: Reduction reactions are also uncommon for this compound, as the fluorinated chain is highly stable.
Substitution: The most common reactions involve nucleophilic substitution, where the fluorinated hexene chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the substitution process.
Major Products: The major products of these reactions depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives of the original compound.
Applications De Recherche Scientifique
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance coatings and materials that require resistance to harsh chemical environments.
Mécanisme D'action
The mechanism by which [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene exerts its effects is primarily through its chemical stability and resistance to degradation. The fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability is required.
Comparaison Avec Des Composés Similaires
- [(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)oxy]benzene
- [(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohex-1-en-1-yl)oxy]benzene
Comparison: [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene is unique due to the specific arrangement of fluorine atoms, which provides a balance between stability and reactivity. Compared to its tridecafluoro counterparts, it offers slightly different reactivity profiles, making it suitable for specific applications where a precise balance of properties is required.
Propriétés
Numéro CAS |
55937-49-0 |
|---|---|
Formule moléculaire |
C12H5F11O |
Poids moléculaire |
374.15 g/mol |
Nom IUPAC |
1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enoxybenzene |
InChI |
InChI=1S/C12H5F11O/c13-7(8(14)24-6-4-2-1-3-5-6)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-5H |
Clé InChI |
QAEMAZYVDSVEDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



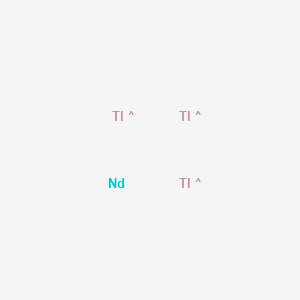
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
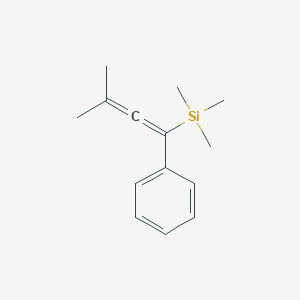
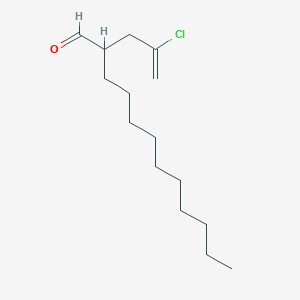
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
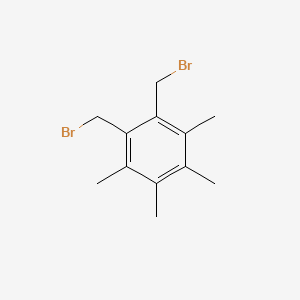
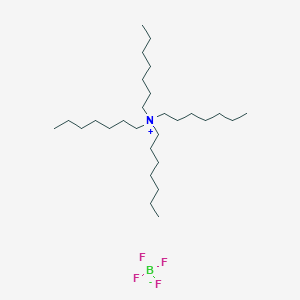
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
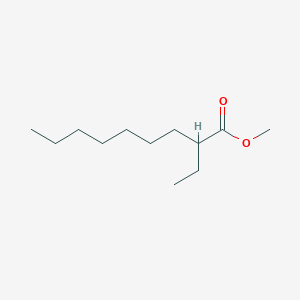
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
